Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
Description
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is a metalloporphyrin complex featuring a central copper(II) ion coordinated within a macrocyclic porphyrin ligand substituted with four 4-methylphenyl groups at the meso positions. This compound has garnered attention due to its unique electronic structure and applications in materials science, particularly in adsorption studies and sensor technologies. The methylphenyl substituents enhance its hydrophobic character, making it suitable for interfacial interactions in heterogeneous systems . Experimental adsorption isotherms using quartz crystal microbalance (QCM) methods reveal its high affinity for metal ions such as Al³⁺, Fe³⁺, and In³⁺, with adsorption capacities influenced by temperature and ion charge density . Advanced statistical physics models further elucidate its adsorption mechanisms, highlighting monolayer binding with variable receptor sites per metal ion .
Properties
IUPAC Name |
copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELMKOEBWMCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36CuN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adler-Longo Condensation
The classical Adler-Longo method involves refluxing pyrrole and 4-methylbenzaldehyde in propionic acid under inert atmosphere. This one-pot reaction proceeds via acid-catalyzed cyclization, yielding H₂TMPP in 15–20% efficiency. Key parameters include:
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Molar ratio : 1:1 pyrrole-to-aldehyde stoichiometry minimizes side products.
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Acid selection : Propionic acid (bp 141°C) balances reactivity and volatility, though trifluoroacetic acid (TFA) accelerates condensation at lower temperatures.
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Reaction time : 4–6 hours under reflux ensures macrocycle closure, with prolonged heating (>8 hours) favoring tar formation.
Lindsey Modified Method
For higher yields (35–45%), the Lindsey approach employs dichloromethane (DCM) as a solvent with BF₃·OEt₂ as a catalyst. This method operates at room temperature, reducing thermal degradation risks:
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Aldehyde activation : 4-methylbenzaldehyde reacts with BF₃·OEt₂ to form a reactive electrophile.
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Pyrrole addition : Slow addition of pyrrole (0.5 mL/min) prevents oligomerization.
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Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the porphyrinogen intermediate to H₂TMPP.
Metallation: Incorporating Copper(II)
Metallation transforms H₂TMPP into the target copper complex. Copper(II) acetate is the preferred metal source due to its solubility and mild reactivity:
Solution-Phase Metallation
A standard protocol involves refluxing H₂TMPP with excess Cu(OAc)₂·H₂O in DMF for 2–4 hours. Critical factors include:
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Solvent selection : DMF’s high polarity stabilizes the transition state, achieving >90% metallation efficiency.
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Temperature : Reflux at 153°C accelerates ligand displacement but risks demethylation of 4-methylphenyl groups. Lower temperatures (80–100°C) in DMSO preserve substituents at the cost of longer reaction times (12–24 hours).
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Stoichiometry : A 1.2:1 Cu-to-porphyrin ratio ensures complete metal insertion, verified by UV-vis spectroscopy (Soret band shift from 418 nm to 424 nm).
Solid-State Metallation
For solvent-sensitive applications, solid-state reactions blend H₂TMPP and Cu(OAc)₂·H₂O at 150–180°C under vacuum. This method avoids solvent impurities but yields partially metallated products (60–70% purity), necessitating column chromatography.
Purification and Isolation
Crude copper porphyrin mixtures require rigorous purification to remove unreacted ligand and metal salts:
Chromatographic Techniques
Recrystallization
Slow diffusion of hexane into a saturated CHCl₃ solution yields X-ray quality crystals. Optimal conditions produce needle-like crystals with 85–90% recovery.
Characterization and Quality Control
Robust characterization ensures structural fidelity and purity:
Spectroscopic Analysis
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 732.4 ([M]⁺), consistent with the theoretical molecular weight. Fragmentation patterns confirm the absence of demethylated byproducts.
Industrial-Scale Production Considerations
Transitioning from lab-scale to bulk synthesis introduces challenges:
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes. A pilot study achieved 92% metallation yield using:
Waste Mitigation
Propionic acid recovery via distillation achieves 70% solvent reuse. Copper residues are precipitated as Cu(OH)₂ using NaOH and recycled into Cu(OAc)₂.
Comparative Analysis of Methodologies
| Parameter | Adler-Longo | Lindsey | Solution Metallation | Solid-State Metallation |
|---|---|---|---|---|
| Yield (%) | 15–20 | 35–45 | 90–95 | 60–70 |
| Purity (HPLC) | 85% | 92% | 98% | 75% |
| Scalability | Moderate | High | High | Low |
| Energy Input | High | Low | Moderate | High |
The Lindsey method coupled with solution-phase metallation emerges as the optimal balance of yield and scalability for research applications, whereas flow systems show promise for industrial production .
Chemical Reactions Analysis
Types of Reactions
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) porphyrin complexes.
Reduction: Reduction reactions can convert the copper(II) center to copper(I).
Substitution: The methylphenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or hydrazine in an inert atmosphere.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Copper(III) porphyrin complexes.
Reduction: Copper(I) porphyrin complexes.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Photophysical Properties
Photoconduction and Electroluminescence
CuTMPyP exhibits remarkable photophysical properties that are crucial for its use in optoelectronic devices. Studies have shown that this compound can absorb light effectively in the visible spectrum, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The unique absorption characteristics allow for efficient energy transfer processes, which are essential for enhancing device performance .
Table 1: Photophysical Characteristics of CuTMPyP
| Property | Value |
|---|---|
| Absorption Maximum | 420 nm |
| Emission Maximum | 650 nm |
| Quantum Yield | 0.25 |
| Stability under Thermal Stress | High (up to 200°C) |
Electrochemical Applications
Electrochemical Sensing
CuTMPyP has been employed in the development of electrochemical sensors due to its ability to facilitate electron transfer reactions. For instance, a study demonstrated that a copper porphyrin metal-organic framework modified carbon paper sensor could effectively detect glyphosate, a widely used herbicide. The sensor exhibited high sensitivity and selectivity towards glyphosate detection, showcasing the potential of CuTMPyP in environmental monitoring and food safety .
Table 2: Performance Metrics of CuTMPyP-based Sensors
| Parameter | Value |
|---|---|
| Detection Limit | 0.1 µM |
| Sensitivity | 5 µA/µM |
| Response Time | 5 seconds |
Biological Applications
Anticancer Therapeutics
The potential of CuTMPyP as an anticancer agent has been explored extensively. Research indicates that it can interact with guanine quadruplexes (G-quadruplexes), which are structures formed by nucleic acids that play a critical role in gene regulation. By stabilizing these structures, CuTMPyP may inhibit cancer cell proliferation. Additionally, its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy (PDT), where localized light exposure can selectively kill cancer cells.
Case Study: Photodynamic Therapy with CuTMPyP
In a recent study, CuTMPyP was used in PDT against human cancer cell lines. The results showed significant cell death upon light exposure when treated with CuTMPyP compared to controls without the compound. This highlights its potential as a targeted therapeutic agent in oncology .
Material Science Applications
Hybrid Organic-Metal Systems
CuTMPyP's modularity allows for the creation of hybrid organic-metal systems that can be tailored for specific applications. The incorporation of CuTMPyP into polymer matrices has led to enhanced properties such as increased thermal stability and improved mechanical strength. These materials are being investigated for use in various fields including coatings and composites .
Mechanism of Action
The mechanism of action of Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide involves the interaction of the copper ion with various molecular targets. In catalytic reactions, the copper ion can facilitate electron transfer processes, enhancing the reaction rate. In biological systems, the compound can generate reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis in cancer cells. The porphyrin ring structure allows for efficient absorption of light, making it an effective photosensitizer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on porphyrin derivatives significantly alter their solubility, optical properties, and reactivity:
The methylphenyl groups in the target compound confer superior adsorption capabilities compared to hydrophilic derivatives like TMPyP, which prioritize aqueous solubility and biomolecular interactions . Conversely, electron-withdrawing groups (e.g., CN in TPP(CN)₄) enhance nonlinear optical responses, making them preferable for photonic applications .
Metal Center Influence
The choice of metal center critically impacts catalytic and electronic behavior:
Copper(II) porphyrins exhibit redox activity and paramagnetism, enabling applications in catalysis and spin-based materials. In contrast, Pt(II) porphyrins like PtT975 () are prized for stability in harsh environments, while Zn derivatives are favored in optical spectroscopy due to their diamagnetic nature .
Research Findings and Data Tables
Adsorption Parameters for Metal Ions (QCM Studies)
Nonlinear Optical Properties of Analogous Porphyrins
| Compound | Nonlinear Absorption (σ₂, cm²) | Nonlinear Refraction (n₂, cm²/W) |
|---|---|---|
| TPP | 5.2 ×10⁻¹⁹ | 3.1 ×10⁻¹³ |
| TPP(CN)₄ | 8.5 ×10⁻¹⁹ | 4.7 ×10⁻¹³ |
| TPP(OMe)₄ | 6.3 ×10⁻¹⁹ | 3.9 ×10⁻¹³ |
Data sourced from Z-scan measurements (ps/ns regimes)
Biological Activity
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide (CuTMP) is a metalloporphyrin that has garnered significant interest due to its diverse biological activities. This article provides an overview of the biological activity of CuTMP, focusing on its antibacterial properties, potential in photodynamic therapy (PDT), and other therapeutic applications.
Overview of Copper Porphyrins
Porphyrins are macrocyclic compounds that can coordinate with various metal ions, influencing their chemical and biological properties. Copper porphyrins, such as CuTMP, exhibit unique characteristics due to the presence of copper at the center of the porphyrin ring. These complexes are known for their ability to generate reactive oxygen species (ROS), making them valuable in therapeutic applications.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of CuTMP against a range of bacterial strains. The mechanism behind this activity is primarily attributed to the ability of copper complexes to penetrate bacterial cell membranes and disrupt cellular functions.
Key Findings:
- Inhibition Zones: CuTMP exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies reported inhibition zones ranging from 12 mm to 16.5 mm against Staphylococcus aureus and Escherichia coli at concentrations as low as 31.25 mg/L .
- Mechanism of Action: The antibacterial activity is thought to be due to the chelation effect of copper ions with bacterial enzymes and structural proteins, leading to cell death. The lipophilicity of the porphyrin enhances its ability to permeate bacterial membranes .
Table 1: Antibacterial Activity of CuTMP
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/L) |
|---|---|---|
| Staphylococcus aureus | 16.5 | 31.25 |
| Escherichia coli | 14 | 31.25 |
| Klebsiella pneumoniae | 12 | 62.5 |
Photodynamic Therapy Applications
CuTMP has also been explored for its potential use in photodynamic therapy (PDT), a treatment modality that utilizes light-activated photosensitizers to produce cytotoxic species that can kill cancer cells.
Mechanism:
- Singlet Oxygen Generation: Upon excitation with light, CuTMP can generate singlet oxygen (), which is highly reactive and can induce apoptosis in tumor cells .
- Tumor Targeting: Due to their inherent lipophilicity and tumor-avid properties, porphyrins tend to accumulate in tumor tissues, enhancing the selectivity of PDT .
Table 2: Photodynamic Properties of CuTMP
| Property | Value |
|---|---|
| Absorption Maximum | 420 nm |
| Quantum Yield for ^1O_2 | 0.75 |
| Lipophilicity | High |
Case Studies
- Antimicrobial Efficacy: A study conducted by Joseph et al. highlighted that copper complexes exhibited superior antimicrobial activity compared to their corresponding ligands against various pathogens including Bacillus subtilis and Candida albicans. The MIC values indicated that CuTMP was more effective than standard antibiotics like streptomycin .
- Tumor Targeting in PDT: Research has shown that CuTMP preferentially accumulates in tumor tissues when administered systemically. This accumulation was correlated with enhanced therapeutic outcomes in preclinical models of cancer when combined with light exposure .
Q & A
Q. What are the standard synthetic protocols for preparing Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin derivatives?
The Adler-Longo method is widely used, involving refluxing pyrrole and 4-methylbenzaldehyde in propionic acid at 138°C for 2 hours. Post-reaction, the crude product is purified via column chromatography (silica/dichloromethane) and recrystallized (e.g., dichloromethane/hexane) to yield crystalline porphyrins. Metalation with copper typically employs anhydrous metal salts (e.g., CuCl₂) in pyridine or DMF under reflux .
Q. What spectroscopic techniques are essential for characterizing metalloporphyrin complexes?
Key methods include:
- UV-Vis spectroscopy : Identifies Soret (~420 nm) and Q-bands (500–700 nm) to confirm π-π* transitions and metal coordination .
- IR spectroscopy : Detects N–H stretches (3448 cm⁻¹ for freebase) and shifts upon metalation .
- NMR : Reveals proton environments in freebase porphyrins; paramagnetic metal complexes may require alternative techniques .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 847 for H₂TTP derivatives) .
Q. What are the primary applications of copper porphyrins in analytical chemistry?
Copper porphyrins serve as:
- Sensors : Selective detection of metal ions (e.g., Cu²⁺) via potentiometric membranes using PVC matrices with plasticizers like DOS or NPOE .
- HPLC ligands : Simultaneous analysis of heavy metals (Cu, Cd) through chelation and UV/VIS detection .
Advanced Research Questions
Q. How do solvent choice and reaction conditions influence the structural conformation of tetrakis-aryl porphyrins?
Solvent polarity and coordination ability affect macrocycle planarity. For example, propionic acid promotes non-planar "ruffled" conformations due to steric interactions between aryl substituents and the porphyrin core. Crystallographic studies show phenyl rings tilted ~65° relative to the porphyrin plane in dichloromethane-derived crystals . Polar aprotic solvents (e.g., DMF) may stabilize planar configurations, enhancing catalytic or photophysical activity .
Q. What strategies can resolve data contradictions arising from solvent-accessible voids in crystallographic studies of porphyrins?
Disordered solvent molecules in crystal lattices complicate electron density maps. To address this:
Q. How can computational methods enhance the design of porphyrin-based catalysts for specific reactions?
Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to guide ligand modifications. For example:
- Reaction path searches identify intermediates in catalytic cycles (e.g., CO₂ reduction) .
- Machine learning optimizes experimental conditions by analyzing datasets (e.g., solvent effects, substituent electronic parameters) .
Q. What methodological considerations are critical when employing porphyrins in photodynamic therapy (PDT) research?
- Solubility : Modify peripheral groups (e.g., carboxyphenyl) to enhance aqueous compatibility while maintaining singlet oxygen quantum yields .
- Stability : Monitor photobleaching under irradiation using UV-Vis kinetics .
- Targeting : Conjugate porphyrins with biomolecules (e.g., antibodies) for tumor-specific accumulation, validated via fluorescence imaging .
Q. How do electron-withdrawing substituents affect the acid-base equilibria and coordination chemistry of tetrakis-aryl porphyrins?
Substituents like pentafluorophenyl lower porphyrin basicity, shifting protonation equilibria (pKa ~4–6 vs. ~10 for unsubstituted analogs). This enhances stability in acidic media and alters metal-binding kinetics. For example, fluorinated porphyrins exhibit stronger axial ligand binding in catalytic applications (e.g., O₂ activation) due to increased Lewis acidity at the metal center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
